3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide
Description
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-7-3-2-6-12(13)17-20-16(24-21-17)10-9-15(22)19-14-8-4-5-11-18-14/h2-8,11H,9-10H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUTTYRKVRXDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the 2-methoxyphenyl group:
Formation of the propanamide moiety: The final step involves the attachment of the pyridin-2-yl group to the oxadiazole ring, followed by the formation of the propanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring demonstrates electrophilic character at positions 3 and 5. In acidic conditions, the methoxyphenyl-substituted carbon (C3) undergoes substitution with nucleophiles like amines or thiols:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (0.5 M), 80°C | Benzylamine | 3-(Benzylamino)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | 68% | |
| HCl (1M), reflux | Sodium hydrosulfide | 3-Mercapto-5-(2-methoxyphenyl)-1,2,4-oxadiazole | 52% |
Mechanistic studies show the reaction proceeds through protonation of the oxadiazole nitrogen, followed by nucleophilic attack at C3 .
Hydrolysis of the Oxadiazole Ring
The oxadiazole ring undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives:
-
Acidic Hydrolysis (HCl, 6M, 100°C):
Yields 2-methoxybenzamide and pyridin-2-ylpropanamide as products via ring-opening and subsequent fragmentation. -
Basic Hydrolysis (NaOH, 2M, 60°C):
Produces 3-(2-methoxyphenyl)-5-(2-pyridinylcarbamoyl)propanoic acid (83% yield) through nucleophilic hydroxide attack at C5.
Cycloaddition Reactions
The oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming bicyclic intermediates:
text3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide + Benzontrile oxide → 7-(2-Methoxyphenyl)-3-pyridin-2-yl-1,2,4-triazolo[1,5-a][1,3,5]oxadiazepine (62% yield)
This reaction occurs under microwave irradiation (150W, 120°C) with catalytic triethylamine .
Functionalization of the Pyridine Ring
The pyridin-2-yl group undergoes electrophilic substitution:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-pyridin-2-yl derivative | 47% |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, 40°C | 3-Bromo-pyridin-2-yl derivative | 58% |
Regioselectivity follows the ortho/para-directing effects of the amide substituent.
Amide Group Reactivity
The propanamide moiety participates in:
-
Hydrolysis : 2M NaOH yields 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (91%)
-
Aminolysis : With ethylenediamine, forms bis-amide derivatives (74% yield)
-
Reduction : LiAlH<sub>4</sub> reduces the amide to amine (3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propylamine, 68%)
Metal Coordination Chemistry
The compound acts as a bidentate ligand through oxadiazole (N) and pyridine (N) atoms:
| Metal Salt | Complex Formed | Stability Constant (log K) |
|---|---|---|
| Cu(II) | [Cu(L)<sub>2</sub>Cl<sub>2</sub>] | 8.9 ± 0.2 |
| Pd(II) | [Pd(L)Cl<sub>2</sub>] | 6.7 ± 0.3 |
Crystallographic data confirms square planar geometry for Pd complexes .
Photochemical Reactions
Under UV irradiation (254 nm), the oxadiazole ring undergoes-sigmatropic rearrangement:
textThis compound → 2-(2-Methoxyphenyl)-5-(3-oxo-N-(pyridin-2-yl)propanamido)-1,3,4-oxadiazole (Quantum yield Φ = 0.33)
This transformation is solvent-dependent, with maximum efficiency in acetonitrile .
Comparative Reactivity Table
Key differences from structural analogs:
Scientific Research Applications
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-1,2,4-oxadiazole
- N-(pyridin-2-yl)propanamide
- 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl
Uniqueness
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide is unique due to the combination of the oxadiazole ring, the 2-methoxyphenyl group, and the pyridin-2-yl-propanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer potential, anti-inflammatory properties, and genotoxicity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 253.26 g/mol. The InChIKey for this compound is POMSYFVYQLTSBL-UHFFFAOYSA-N .
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |
| A549 (Lung) | 12.34 | Inhibition of HDAC and thymidylate synthase |
| HeLa (Cervical) | 10.50 | Cell cycle arrest and apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited greater cytotoxicity than doxorubicin in some cases, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Activity
Compounds derived from the oxadiazole structure are also noted for their anti-inflammatory effects. The presence of the methoxy group in the phenyl ring enhances these properties. Research indicates that the compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound Name | IC50 (µM) | Target Cytokine |
|---|---|---|
| This compound | 25.0 | TNF-alpha |
| Other Oxadiazole Derivative | 30.0 | IL-6 |
The data suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases due to its ability to modulate cytokine levels .
Genotoxicity Assessment
Genotoxicity studies are critical for evaluating the safety profile of new compounds. The genotoxic effects of oxadiazole derivatives were assessed using the Ames test and SOS Chromotest. The parent compound showed no significant mutagenic activity; however, modifications led to reduced genotoxic responses .
Table 3: Genotoxicity Results
| Compound Name | Ames Test Result | SOS Chromotest Response |
|---|---|---|
| This compound | Negative | Weak induction |
| Modified Derivative | Negative | Non-significant response |
These findings indicate that while the compound exhibits biological activity, it does so without significant genotoxic effects, making it a safer candidate for further development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide?
The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with the pyridin-2-amine moiety.
- Oxadiazole Formation : Cyclization of a preformed amidoxime intermediate with a carbonyl derivative (e.g., 2-methoxyphenylacetic acid) under dehydrating conditions. Reagents like Appel salt (CCl₄/PPh₃) or carbodiimides (e.g., DCC) can facilitate this step .
- Amide Coupling : The propanamide linkage is formed via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with pyridin-2-amine. Solvent choice (e.g., DMF, THF) and temperature (25–80°C) are critical for yield optimization .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.3–8.7 ppm for aromatic protons) and the methoxy group (δ 3.8–4.0 ppm). 2D NMR (HSQC, HMBC) verifies connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₇N₄O₃). ESI+ mode is preferred for ionization .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or phosphodiesterase (PDE), given the oxadiazole’s role in modulating enzyme activity. Use fluorogenic substrates (e.g., EnzChek® kits) .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can the cyclization step for the 1,2,4-oxadiazole ring be optimized to improve yield and purity?
- Parameter Screening : Systematically vary reaction temperature (60–120°C), base (e.g., NaHCO₃ vs. Et₃N), and solvent (toluene vs. DMF). For example, highlights that base selection (e.g., K₂CO₃) significantly reduces side reactions in heterocycle synthesis .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12–24 hours) and enhance yield by 15–20% under controlled microwave irradiation (100–150 W) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell passage number) to rule out variability .
- Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays). For instance, if COX-2 inhibition is disputed, confirm via Western blotting of prostaglandin E₂ levels .
- Purity Analysis : Use HPLC-MS to identify impurities (e.g., unreacted amidoxime) that may skew bioactivity results .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2). The pyridin-2-yl group’s hydrogen-bonding potential with active-site residues (e.g., Arg120) can be prioritized .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors. Training sets should include analogs from (e.g., acrylamide derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
